



Anhydrosafflor yellow B HPLC analysis method

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Compound of Interest		
Compound Name:	Anhydrosafflor yellow B	
Cat. No.:	B2856533	Get Quote

Anhydrosafflor yellow B is a significant bioactive compound found in the safflower plant (Carthamus tinctorius L.) and is the subject of extensive research for its potential therapeutic properties.[1][2] Accurate and reliable quantification of Anhydrosafflor yellow B in various samples, including plant extracts and biological matrices, is crucial for quality control, pharmacokinetic studies, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity and resolution.[1]

Application Notes

This document provides a comprehensive HPLC method for the analysis of **Anhydrosafflor yellow B**. The method is suitable for the quantitative determination of **Anhydrosafflor yellow B** in safflower extracts. The protocol has been developed based on established and validated methods to ensure accuracy and reproducibility.

Principle of the Method:

The method utilizes reverse-phase HPLC with a C18 column to separate **Anhydrosafflor yellow B** from other components in the sample matrix. The separation is achieved by using a gradient elution with a mobile phase consisting of acetonitrile and an acidified aqueous solution. Detection is performed using a UV-Vis detector at a wavelength where **Anhydrosafflor yellow B** exhibits maximum absorbance, which has been identified as 403 nm.[1] Quantification is based on the peak area of **Anhydrosafflor yellow B** in the chromatogram, which is proportional to its concentration.



Experimental Protocols Sample Preparation: Ultrasonic Extraction of Safflower

This protocol describes the extraction of **Anhydrosafflor yellow B** from safflower petals using ultrasonic-assisted extraction.

Materials and Reagents:

- Dried safflower petals
- Methanol (HPLC grade)
- Deionized water
- Ultrasonic bath
- Centrifuge
- 0.45 μm syringe filter

Procedure:

- Weigh 1.0 g of powdered safflower petals and place it in a conical flask.
- Add 20 mL of 70% methanol-water solution to the flask.
- Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 60°C).
- After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- The sample is now ready for HPLC analysis.

HPLC Analysis of Anhydrosafflor yellow B



This protocol details the instrumental parameters for the HPLC analysis.

Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
- A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is recommended.[3]

Chromatographic Conditions:

Parameter	Value
Mobile Phase A	0.1% Formic Acid in Water[1]
Mobile Phase B	Acetonitrile[1]
Gradient Elution	A time-programmed gradient may be necessary for optimal separation. A typical gradient could be: 0-5 min, 10-20% B; 5-20 min, 20-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	403 nm[1]
Injection Volume	10 μL

Standard Solution Preparation:

- Accurately weigh a suitable amount of **Anhydrosafflor yellow B** reference standard.
- Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Prepare a series of working standard solutions by diluting the stock solution with methanol to different concentrations (e.g., 10, 25, 50, 100, 250 μg/mL).



• These working standards will be used to construct a calibration curve.

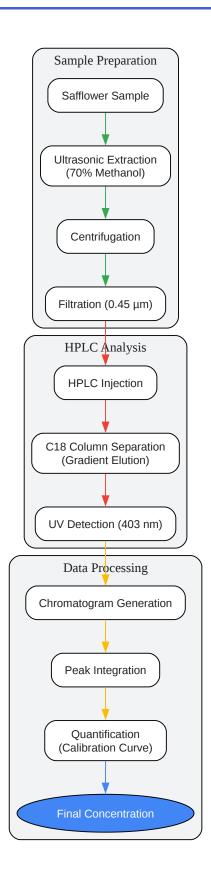
Data Presentation Method Validation Summary

The following table summarizes typical method validation parameters for the HPLC analysis of **Anhydrosafflor yellow B**. The data presented is a synthesis from established methods.[4]

Parameter	Result
Linearity (Concentration Range)	25 - 10,000 ng/mL[4]
Correlation Coefficient (r²)	> 0.999
Precision (RSD%)	
Intra-day	< 6.5%[4]
Inter-day	< 6.5%[4]
Accuracy (Relative Error)	Within ±9.4%[4]
Recovery	> 70.9%[4]
Limit of Detection (LOD)	Dependent on instrument sensitivity, typically in the low ng/mL range.
Limit of Quantification (LOQ)	Dependent on instrument sensitivity, typically in the low to mid ng/mL range.

Visualizations





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